Cas no 1392467-06-9 (6-Chloro-5-isopropoxy-pyridine-2-carbonitrile)

6-Chloro-5-isopropoxy-pyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-5-isopropoxy-pyridine-2-carbonitrile
- 6-Chloro-5-isopropoxypyridine-2-carbonitrile
- 6-chloro-5-propan-2-yloxypyridine-2-carbonitrile
- 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile
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- MDL: MFCD31760319
- Inchi: 1S/C9H9ClN2O/c1-6(2)13-8-4-3-7(5-11)12-9(8)10/h3-4,6H,1-2H3
- InChI Key: MJTQUWPOTWKLFD-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C#N)N=1)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- Topological Polar Surface Area: 45.9
- XLogP3: 2.6
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 195864-2.500g |
6-Chloro-5-isopropoxypyridine-2-carbonitrile, 95% |
1392467-06-9 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile (CAS No 1392467-06-9): A Comprehensive Overview
The compound 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile (CAS No 1392467-06-9) is a highly specialized organic chemical with a unique structure and versatile applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with a chlorine atom at position 6, an isopropoxy group at position 5, and a cyano group at position 2. These substituents contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate various biological targets. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile exhibits promising anti-inflammatory and antioxidant activities. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The synthesis of CAS No 1392467-06-9 involves a multi-step process that typically begins with the preparation of the pyridine ring followed by selective substitution at specific positions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway. These methods not only enhance yield but also reduce reaction time, making the compound more accessible for large-scale production.
In terms of applications, 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile has shown significant promise in the field of agrochemistry. Studies conducted by researchers at the University of California have revealed its efficacy as a herbicide and fungicide. The compound's ability to inhibit key enzymes involved in plant growth pathways makes it a valuable candidate for developing environmentally friendly agricultural solutions.
Moreover, the compound's electronic properties make it an attractive candidate for use in organic electronics. Research published in *Advanced Materials* has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its high electron mobility and stability under various conditions make it a promising material for next-generation electronic devices.
From a structural perspective, the isopropoxy group at position 5 plays a critical role in modulating the compound's solubility and bioavailability. This substituent enhances the molecule's ability to dissolve in organic solvents, which is essential for its use in pharmaceutical formulations. Additionally, the cyano group at position 2 imparts strong electron-withdrawing effects, influencing the compound's reactivity and selectivity in various chemical reactions.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of CAS No 1392467-06-9 with unprecedented accuracy. Using density functional theory (DFT) calculations, scientists have gained insights into its electronic structure and reactivity patterns. These computational studies have facilitated the design of more efficient synthesis routes and have provided valuable information for optimizing its biological activity.
In conclusion, 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile (CAS No 1392467-06-9) is a multifaceted compound with applications spanning pharmaceuticals, agrochemistry, and materials science. Its unique structure and chemical properties make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play a pivotal role in advancing modern science and technology.
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